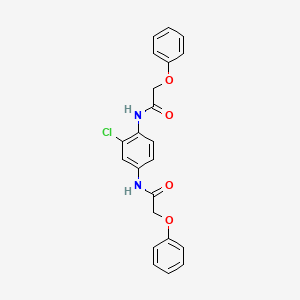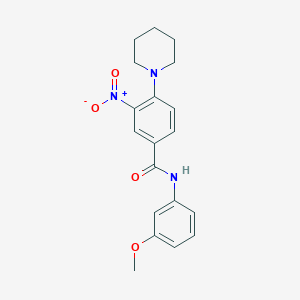![molecular formula C19H23NOS B4070346 N-(4-isopropylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4070346.png)
N-(4-isopropylphenyl)-2-[(4-methylphenyl)thio]propanamide
説明
N-(4-isopropylphenyl)-2-[(4-methylphenyl)thio]propanamide, commonly known as IMPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IMPTP belongs to the class of thioamide compounds and is widely used as a biochemical tool to study various biological processes.
作用機序
IMPTP inhibits the activity of MetAP2 by binding to the active site of the enzyme. MetAP2 is responsible for removing the N-terminal methionine residue from newly synthesized proteins, which is essential for proper protein folding and function. By inhibiting MetAP2, IMPTP disrupts protein synthesis and can lead to altered cellular processes.
Biochemical and Physiological Effects
The inhibition of MetAP2 by IMPTP has been shown to have various biochemical and physiological effects. Inhibition of MetAP2 leads to the accumulation of unprocessed proteins, which can lead to cellular stress and apoptosis. Additionally, IMPTP has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
実験室実験の利点と制限
IMPTP has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, IMPTP has a high affinity for MetAP2, making it a potent inhibitor of the enzyme. However, IMPTP has some limitations, including its potential toxicity and off-target effects. Careful consideration must be given to the concentration and duration of IMPTP treatment to avoid unwanted effects.
将来の方向性
IMPTP has several potential future directions for scientific research. One area of interest is the development of IMPTP analogs with improved potency and selectivity for MetAP2. Additionally, IMPTP could be used to investigate the role of MetAP2 in other cellular processes, such as autophagy and inflammation. Finally, IMPTP could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.
Conclusion
In conclusion, IMPTP is a thioamide compound that has gained significant attention in the scientific community due to its potential applications in research. IMPTP is commonly used as a biochemical tool to study various biological processes, including protein synthesis and angiogenesis. The inhibition of MetAP2 by IMPTP has several biochemical and physiological effects, including altered protein synthesis and inhibition of angiogenesis. IMPTP has several advantages for laboratory experiments, including its ease of synthesis and high affinity for MetAP2. However, careful consideration must be given to its potential toxicity and off-target effects. IMPTP has several potential future directions for scientific research, including the development of IMPTP analogs and investigation of its role in other cellular processes.
科学的研究の応用
IMPTP is commonly used as a biochemical tool in scientific research to study various biological processes. It has been shown to inhibit the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that plays a critical role in protein synthesis. IMPTP has also been used to study the role of MetAP2 in angiogenesis, the process by which new blood vessels are formed. Additionally, IMPTP has been used to investigate the role of MetAP2 in cancer progression and metastasis.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-13(2)16-7-9-17(10-8-16)20-19(21)15(4)22-18-11-5-14(3)6-12-18/h5-13,15H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQUTOFYZKKCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-isopropyl-5-methylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4070275.png)
![N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4070278.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-2-methylindoline](/img/structure/B4070281.png)
![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070282.png)
![(3S*,4S*)-1-[3-(methylthio)propanoyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4070290.png)



![methyl 4-[2-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070330.png)
![2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B4070335.png)
![2-methyl-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4070343.png)
![6-amino-4-[5-bromo-2-(cyanomethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070353.png)
![1-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4070368.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4070375.png)